molecular formula C9H11N3O B1489601 1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 57411-62-8

1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B1489601
CAS RN: 57411-62-8
M. Wt: 177.2 g/mol
InChI Key: CYLGJHAAHGAZHV-UHFFFAOYSA-N
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Description

1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as TMPP, is a heterocyclic compound that is commonly used as a starting material in various organic synthesis reactions. It has a molecular formula of C9H11N3O and a molecular weight of 177.2 g/mol .


Synthesis Analysis

The synthesis of 1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one and its derivatives has been reported in several studies . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . This method provided the desired products with moderate to good yields .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one belongs to the family of pyrazolo[3,4-b]pyridines, which exhibit interesting chemical properties. For instance, Quiroga et al. (1999) explored the chemistry of related compounds, showing how these structures can form hydrogen-bonded trimers and display various crystalline forms (Quiroga et al., 1999). Another study by Dorn and Ozegowski (1982) focused on the synthesis and structural analysis of related pyrazolo[3,4-b]pyridines, providing insights into their tautomeric forms and chemical behavior (Dorn & Ozegowski, 1982).

Biomedical Applications

In the field of biomedical research, pyrazolo[3,4-b]pyridines have been explored for various applications. Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, highlighting their synthesis and diverse biomedical applications (Donaire-Arias et al., 2022). Jian et al. (2020) synthesized novel pyrazolo[3,4-b]pyridine-bridged analogues of combretastatin A-4 and evaluated their antiproliferative and tubulin polymerization inhibitory activities, showing potential as anticancer agents (Jian et al., 2020).

Material Science and Engineering

In material science, pyrazolo[3,4-b]pyridines have shown promising applications. For example, El-Menyawy et al. (2019) explored the synthesis and device characterization of pyrazolo[4,3-b]pyridine derivatives, revealing their potential in electronic device applications (El-Menyawy et al., 2019). Additionally, ultrasonic irradiation was used by Nikpassand et al. (2010) for the regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines, which could have applications in various industrial processes (Nikpassand et al., 2010).

properties

IUPAC Name

1,3,4-trimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-4-7(13)10-9-8(5)6(2)11-12(9)3/h4H,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLGJHAAHGAZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Al-Amiery, RI Al-Bayati, FM Saed, WB Ali… - Molecules, 2012 - mdpi.com
A series of pyranopyrazoles, namely, 7-(2-aminoethyl)-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (2), (Z)-3,4-dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2…
Number of citations: 35 www.mdpi.com

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